(2R,3R,4R,5R)-2-(4-Amino-7H-pyrrolo[2,3-d]pyrimidin-7-yl)-5-((S)-1-hydroxyethyl)-3-methyltetrahydrofuran-3,4-diol
Description
This compound (hereafter referred to as Compound A) is a nucleoside analogue characterized by a pyrrolo[2,3-d]pyrimidine core linked to a modified tetrahydrofuran ring. Key structural features include:
- A 4-amino group on the pyrrolo[2,3-d]pyrimidine moiety.
- An (S)-1-hydroxyethyl substituent at the 5-position of the tetrahydrofuran ring.
- A 3-methyl group and vicinal diol (3,4-diol) on the tetrahydrofuran scaffold.
Its molecular formula is C₁₂H₁₆N₄O₄ (MW: 280.28), and it is used in pharmacological studies due to its structural similarity to natural nucleosides .
Properties
Molecular Formula |
C13H18N4O4 |
|---|---|
Molecular Weight |
294.31 g/mol |
IUPAC Name |
(2R,3R,4R,5R)-2-(4-aminopyrrolo[2,3-d]pyrimidin-7-yl)-5-[(1S)-1-hydroxyethyl]-3-methyloxolane-3,4-diol |
InChI |
InChI=1S/C13H18N4O4/c1-6(18)8-9(19)13(2,20)12(21-8)17-4-3-7-10(14)15-5-16-11(7)17/h3-6,8-9,12,18-20H,1-2H3,(H2,14,15,16)/t6-,8+,9+,12+,13+/m0/s1 |
InChI Key |
YBGIKDCDNIQILP-CRKLEZHESA-N |
Isomeric SMILES |
C[C@@H]([C@@H]1[C@H]([C@@]([C@@H](O1)N2C=CC3=C(N=CN=C32)N)(C)O)O)O |
Canonical SMILES |
CC(C1C(C(C(O1)N2C=CC3=C(N=CN=C32)N)(C)O)O)O |
Origin of Product |
United States |
Biological Activity
The compound (2R,3R,4R,5R)-2-(4-Amino-7H-pyrrolo[2,3-d]pyrimidin-7-yl)-5-((S)-1-hydroxyethyl)-3-methyltetrahydrofuran-3,4-diol (CAS No. 1417563-18-8) is a complex organic molecule that has garnered interest due to its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, pharmacological properties, and relevant case studies.
- Molecular Formula : C₁₃H₁₈N₄O₄
- Molecular Weight : 294.31 g/mol
- Structure : The compound features a pyrrolo[2,3-d]pyrimidine core with various functional groups that may influence its biological activity.
The biological activity of this compound is primarily linked to its role as an adenosine kinase (AdK) inhibitor . Inhibition of AdK leads to increased levels of adenosine in the extracellular space, which can modulate various physiological processes including:
- Neuroprotection : Elevated adenosine levels have been shown to provide neuroprotective effects in models of neurological disorders.
- Anti-inflammatory Effects : By modulating adenosine receptors, this compound may reduce inflammation and pain responses in various models.
Pharmacological Studies
Recent studies have highlighted the pharmacological potential of this compound:
- Adenosine Kinase Inhibition : The compound exhibits significant inhibition of adenosine kinase activity with an IC₅₀ in the low nanomolar range (approximately 100 nM), indicating strong potency as an AdK inhibitor .
- Neuroprotective Effects : In animal models of epilepsy, compounds similar to this one have demonstrated efficacy in reducing seizure activity by enhancing endogenous adenosine levels .
- Anti-inflammatory Activity : Research indicates that derivatives of this compound can inhibit carrageenan-induced inflammatory hyperalgesia in rodent models .
Case Studies and Experimental Data
Structure-Activity Relationship (SAR)
The effectiveness of the compound can be attributed to specific structural features:
- The presence of the hydroxyl group at the 5-position enhances solubility and binding affinity.
- The pyrrolo[2,3-d]pyrimidinyl moiety is crucial for interaction with the adenosine kinase enzyme.
Comparison with Similar Compounds
Structural Variations and Substituents
Compound A is compared to structurally related pyrrolo[2,3-d]pyrimidine derivatives (Table 1):
Key Observations :
Stereochemical Differences
Stereochemistry critically impacts biological activity:
- Compound A has (2R,3R,4R,5R) configuration, whereas (2R,3R,4S,5R)-5-methyl-THF derivatives (e.g., ) exhibit distinct spatial arrangements. For example, the 4S configuration alters hydrogen-bonding patterns in crystal structures, affecting solubility .
- The (S)-1-hydroxyethyl group in Compound A contrasts with racemic mixtures in some analogues, underscoring the importance of enantiopurity for efficacy .
Crystallographic and Physicochemical Properties
Crystallographic data reveal structural stability and intermolecular interactions (Table 2):
Preparation Methods
Pyrrolo[2,3-d]pyrimidine Core Synthesis
The 4-amino-7H-pyrrolo[2,3-d]pyrimidine moiety is typically synthesized via cyclization and functionalization:
Step 1: Cyclization of 6-aminouracil
A suspension of 6-aminouracil (12.7 g, 100 mmol) and sodium acetate in water reacts with chloroacetaldehyde (50% aqueous) at 70–80°C to yield 7H-pyrrolo[2,3-d]pyrimidine-2,4-diol (98% yield).
Step 2: Chlorination
Treatment with POCl₃ (3 equivalents) in toluene, followed by addition of DIPEA (2 equivalents) at 70–106°C, produces 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine. Optimized conditions improve yields to >90%.
| Reagent | Role | Conditions | Yield |
|---|---|---|---|
| POCl₃ | Chlorinating agent | Toluene, 70–106°C | >90% |
| DIPEA | Base | Dropwise addition | — |
Stereoselective Coupling with Tetrahydrofuran Derivative
The tetrahydrofuran backbone is constructed via asymmetric synthesis or enzymatic resolution. Key steps include:
a) Chiral Auxiliary-Mediated Coupling
The 4-chloro-pyrrolo[2,3-d]pyrimidine intermediate reacts with (3R,4R)-4-methylpiperidin-3-amine in the presence of a chiral acid (e.g., L-tartaric acid) to enforce stereochemistry.
b) Palladium-Catalyzed Cross-Coupling
In Example 1 of, a Suzuki-Miyaura coupling attaches bicyclo[4.2.0]oct-1,3,5-trien-3-yl groups to the pyrrolo-pyrimidine core. Analogous methods may employ:
Hydroxyethyl Group Introduction
The (S)-1-hydroxyethyl sidechain is introduced via:
a) Asymmetric Reduction
A ketone intermediate (e.g., (3aR,4R,6S,6aR)-4-methoxy-2,2-dimethyltetrahydrofuro[3,4-d]dioxol-6-carbaldehyde) undergoes Grignard addition with methylmagnesium bromide in THF, followed by enzymatic resolution using lipases.
b) Chiral Pool Synthesis
Starting from D-ribose, a sequence of protection, oxidation, and stereoselective reduction generates the (S)-1-hydroxyethyl group.
Final Deprotection and Purification
- Benzyl Groups : Hydrogenolysis with Pd/C under H₂
- SEM Groups : TFA/water (9:1)
Purification : Chromatography on silica gel or recrystallization from ethanol/water.
Key Challenges and Optimizations
- Stereochemical Control : Use of chiral acids (e.g., L-tartaric acid) resolves racemic mixtures of piperidine intermediates.
- Coupling Efficiency : Pd₂(dba)₃/XPhos systems reduce reaction times from days to hours.
- Yield Improvements : Optimized POCl₃/DIPEA ratios increase dichlorination yields from 26.5% to >90%.
Analytical Data for Validation
HPLC : Purity >98% (C18 column, 0.1% TFA in H₂O/MeCN)
NMR : Characteristic peaks for tetrahydrofuran (δ 4.1–4.3 ppm) and pyrrolo-pyrimidine (δ 6.5–8.1 ppm)
MS : m/z 342.35 [M+H]⁺ aligns with molecular formula C₁₇H₁₈N₄O₄
Q & A
Q. What synthetic routes are commonly employed to synthesize (2R,3R,4R,5R)-2-(4-Amino-7H-pyrrolo[2,3-d]pyrimidin-7-yl)-5-((S)-1-hydroxyethyl)-3-methyltetrahydrofuran-3,4-diol?
- Methodological Answer : Synthesis typically involves multi-step organic reactions. For example, analogs of pyrrolo[2,3-d]pyrimidine derivatives are synthesized via:
- Nucleophilic substitution : Reacting halogenated intermediates (e.g., 5-iodo derivatives) with hydroxyl-containing nucleophiles under controlled pH and temperature .
- Cyclization : Using reagents like formamide or acetic anhydride to form the pyrrolo-pyrimidine core .
- Chiral resolution : Separation of enantiomers via chromatography or crystallization, critical for isolating the (S)-1-hydroxyethyl configuration .
Key parameters include solvent choice (e.g., methanol, DMF), catalysts (e.g., triethylamine), and reaction times (6–8 hours for reflux) .
Q. Which spectroscopic and crystallographic methods validate the compound’s structure?
- Methodological Answer :
- X-ray crystallography : Determines absolute stereochemistry and lattice parameters. For example, orthogonal crystal systems (space group P2₁2₁2₁) with refined R values <0.05 ensure accuracy .
- NMR spectroscopy : and NMR confirm regiochemistry and substituent positions (e.g., 4-amino group at δ 6.8–7.2 ppm) .
- Mass spectrometry : High-resolution ESI-MS validates molecular weight (e.g., m/z 376.15 for analogs) .
Q. What safety protocols are essential for handling this compound?
- Methodological Answer :
- GHS compliance : Use PPE (gloves, goggles) due to acute oral toxicity (Category 4) and skin irritation (Category 2) .
- Ventilation : Prevent inhalation of dust/particulates (µ = 2.48 mm⁻¹ for MoKα radiation analogs) .
- Emergency protocols : Immediate rinsing with water for eye/skin contact and medical consultation for ingestion .
Advanced Research Questions
Q. How can discrepancies in crystallographic parameters (e.g., bond angles, R factors) be resolved during structure refinement?
- Methodological Answer :
- Full-matrix least-squares refinement : Adjusts atomic displacement parameters (ADPs) to minimize R values (e.g., wR = 0.051 for analogs) .
- Friedel pair analysis : Resolves absolute structure ambiguities using Flack parameters (e.g., -0.015(17)) .
- Hydrogen bonding networks : Analyze O–H···N interactions (e.g., 2.8–3.0 Å distances) to validate molecular packing .
Q. What strategies optimize reaction yields for analogs with sensitive functional groups (e.g., (S)-1-hydroxyethyl)?
- Methodological Answer :
- Protecting groups : Temporarily shield hydroxyls using tert-butyldimethylsilyl (TBDMS) ethers during synthesis .
- Low-temperature conditions : Reduce side reactions (e.g., epimerization) during nucleophilic substitutions .
- Chromatographic purification : Employ reverse-phase HPLC (C18 columns) to isolate enantiomers .
Q. How can hydrogen bonding and steric effects influence the compound’s biological activity?
- Methodological Answer :
- Molecular docking : Simulate interactions with target proteins (e.g., antiviral enzymes) using PyMOL or AutoDock .
- Crystal lattice analysis : Correlate hydrogen-bonding motifs (e.g., N–H···O) with solubility and bioavailability .
- Structure-activity relationships (SAR) : Modify substituents (e.g., replacing iodine with fluorine) to assess potency changes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
